molecular formula C22H26FN3O5S B13397746 ent-Rosuvastatin Lactone

ent-Rosuvastatin Lactone

Cat. No.: B13397746
M. Wt: 463.5 g/mol
InChI Key: SOEGVMSNJOCVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Rosuvastatin Lactone (CAS 615263-62-2), with the molecular formula C22H26FN3O5S and a molecular weight of 463.52 g/mol, is a lactone derivative of the lipid-lowering drug Rosuvastatin . This compound is a key metabolite and is provided for research purposes to support pharmaceutical and biochemical studies. Unlike the parent compound, Rosuvastatin Lactone has been investigated for its direct pharmacological effects. Research on rat aortic rings demonstrates that the lactone form possesses a potent, endothelium-independent relaxant effect, which is mechanistically distinct from Rosuvastatin itself . This effect appears to involve both nitric oxide produced by inducible nitric oxide synthase (NOS-2) and potassium channels, suggesting a unique value for studying vascular physiology . In vivo, the formation of the lactone is part of the metabolic pathway of Rosuvastatin, with the 5S-lactone being characterized as an inactive metabolite . The study of this lactone is crucial for understanding the full pharmacokinetic and pharmacodynamic profile of Rosuvastatin, including inter-individual variability in patient response . This product is intended for research and analysis applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Degradation Kinetics and Stability Mechanisms of Rosuvastatin Lactone

Pathways of Rosuvastatin (B1679574) Lactone Degradation

ent-Rosuvastatin Lactone undergoes degradation through several key pathways, including hydrolytic cleavage, photolytic decomposition, and thermal decomposition. These processes can alter the chemical structure of the molecule, impacting its properties.

Hydrolytic Cleavage and Lactone-Hydroxy Acid Interconversion

The most significant degradation pathway for this compound is hydrolytic cleavage of the lactone ring. This is a reversible process, resulting in an equilibrium between the lactone and its corresponding hydroxy acid form, rosuvastatin. This interconversion is highly dependent on the pH of the environment.

The presence of water can facilitate the acid-catalyzed hydrolysis of the lactone, converting it back to the parent rosuvastatin. chemicalpapers.comresearchgate.net In an acidic aqueous mobile phase, the reverse reaction, the conversion of Rosuvastatin Lactone to rosuvastatin, is favored. chemicalpapers.comresearchgate.net Studies have shown that the conversion of rosuvastatin lactone to rosuvastatin calcium follows first-order kinetics in solutions of varying pH. researchgate.net At 25°C, this conversion occurs at pH 4.0, 6.0, and 7.4. researchgate.net Even at a lower temperature of 4°C, the conversion of the lactone to the calcium salt still proceeds via first-order kinetics at these pH levels. researchgate.net

The general mechanism for the hydrolysis of the lactone is depicted in Scheme 2 of a study by Ghanem et al., though the specific scheme is not reproduced here. researchgate.net The rate constant for this reverse reaction (lactone to hydroxy acid) has been found to be 20 times greater than the forward reaction (hydroxy acid to lactone), indicating that the equilibrium tends to favor the open-ring form under certain conditions. chemicalpapers.comresearchgate.net

Photolytic and Thermal Decomposition Pathways

Exposure to light and heat can also induce the degradation of this compound. Rosuvastatin itself is known to be sensitive to photolysis. rsc.org When rosuvastatin is subjected to stress conditions, it can lead to the formation of various degradation products, including the lactone form. researchgate.netaabu.edu.jo

Research has shown that under photolytic stress, rosuvastatin can form two cyclic derivatives through a radical-mediated mechanism. nih.gov These epimeric compounds can, in turn, degrade into lactones under mild acidic conditions, such as those found in a chromatographic mobile phase. nih.gov

Thermal stress also plays a role in the degradation of rosuvastatin and the formation of its lactone. The degradation process, which includes the formation of the lactone, is influenced by temperature. researchgate.netaabu.edu.jo The rates of both the formation of the lactone from rosuvastatin and its hydrolysis back to the acid are directly related to the aging temperature, following first-order kinetics. chemicalpapers.comresearchgate.net

Factors Governing Rosuvastatin Lactone Stability

The stability of this compound is not intrinsic but is governed by a range of external factors. The solvent environment, pH, and temperature are critical determinants of its degradation rate and equilibrium with the hydroxy acid form.

Influence of Solvent Environment and pH on Equilibrium

The solvent matrix plays a crucial role in controlling the direction of the equilibrium between rosuvastatin and its lactone. chemicalpapers.comresearchgate.net In aprotic solvents, the formation of the lactone from the hydroxy acid is the predominant reaction. chemicalpapers.comresearchgate.net Conversely, in the presence of an acidic aqueous mobile phase, the hydrolysis of the lactone to the hydroxy acid is favored. chemicalpapers.comresearchgate.net Interestingly, in organic protic solvents like methanol (B129727), both rosuvastatin and its lactone have been observed to be stable. chemicalpapers.comresearchgate.net

The pH of the solution is a key factor influencing the stability of the lactone. As previously mentioned, the conversion of rosuvastatin lactone to rosuvastatin calcium has been observed at pH 4.0, 6.0, and 7.4. researchgate.net This indicates that the lactone ring is susceptible to opening across a range of pH values, particularly under aqueous conditions.

Influence of pH on this compound Conversion at 25°C
pHObserved ReactionKinetics
4.0Conversion to Rosuvastatin CalciumFirst-Order
6.0Conversion to Rosuvastatin CalciumFirst-Order
7.4Conversion to Rosuvastatin CalciumFirst-Order

Temperature Dependence of Degradation Rates

The rate of degradation of this compound is directly dependent on temperature. The kinetics of the interconversion between the lactone and its hydroxy acid form follow first-order principles, with the rate constants being directly related to the aging temperature. chemicalpapers.comresearchgate.net This implies that as the temperature increases, the rate of both the hydrolysis of the lactone and its formation from the hydroxy acid will also increase. While the exact activation energy for the degradation of the lactone is not specified in the reviewed literature, the positive correlation between temperature and reaction rate is a fundamental principle of chemical kinetics.

Effect of Temperature on this compound Degradation
TemperatureEffect on Degradation RateKinetic Order
4°CConversion to Rosuvastatin Calcium observedFirst-Order
25°CIncreased rate of conversion compared to 4°CFirst-Order

Role of Oxidation in Rosuvastatin Lactone Stability

Oxidation represents another pathway that can affect the stability of rosuvastatin and its related compounds. While the primary focus of many studies is on the hydrolytic and photolytic stability, oxidative degradation is also a relevant factor. When rosuvastatin is subjected to oxidative stress, it has been found to be slightly affected. rsc.org A major degradation product identified under oxidative conditions is rosuvastatin-N-oxide. rsc.org While this finding pertains to the parent compound, it suggests that the pyrimidine (B1678525) ring system, also present in the lactone, is susceptible to oxidation. The specific mechanisms and the extent to which oxidation directly impacts the stability of the isolated this compound require further dedicated investigation.

Kinetic Modeling of Rosuvastatin Lactone Formation and Degradation Processes

The formation of this compound from its parent acid, rosuvastatin, and its subsequent degradation (hydrolysis back to the acid) are dynamic processes governed by specific kinetic models. The equilibrium between rosuvastatin and its lactone form is significantly influenced by environmental conditions such as the solvent matrix, pH, and temperature. chemicalpapers.comresearchgate.netresearchgate.net Kinetic studies are crucial for understanding the stability of both compounds and for controlling the formation of impurities during manufacturing and analysis. chemicalpapers.comresearchgate.net

Detailed research has established that the interconversion follows distinct kinetic pathways. The rates of both the forward reaction (rosuvastatin → rosuvastatin lactone) and the reverse reaction (rosuvastatin lactone → rosuvastatin) have been found to follow first-order kinetics under various conditions. chemicalpapers.comresearchgate.net The rate constants are directly related to the aging temperature. chemicalpapers.comresearchgate.net Notably, under certain experimental conditions, the rate constant for the reverse reaction (hydrolysis of the lactone) was found to be 20 times greater than that of the forward reaction (lactone formation). chemicalpapers.comresearchgate.net

The solvent system plays a critical role in directing the equilibrium. chemicalpapers.comresearchgate.net

In aprotic solvents , the forward reaction, which is the conversion of rosuvastatin to its lactone form, is the predominant process observed. chemicalpapers.comresearchgate.net

In an acidic aqueous mobile phase , the reverse reaction is favored, leading to the conversion of rosuvastatin lactone back into rosuvastatin through acid hydrolysis. chemicalpapers.comresearchgate.netaabu.edu.jo This is a significant consideration during chromatographic analysis, as the presence of water can lead to an underestimation of the lactone impurity. chemicalpapers.comresearchgate.netaabu.edu.jo

In organic protic solvents like methanol, both rosuvastatin and rosuvastatin lactone have been shown to be stable, with no significant conversion observed in either direction. chemicalpapers.comresearchgate.net

The kinetics are also highly dependent on pH and temperature. Studies have demonstrated that the conversion of rosuvastatin lactone to rosuvastatin calcium follows first-order kinetics in solutions of varying pH at both 4°C and 25°C. researchgate.net However, the kinetics for the formation of the lactone from rosuvastatin calcium can vary. researchgate.net At 25°C, this conversion follows zero-order kinetics at pH 4.0 and 6.0, while the compound is stable at a more neutral pH of 7.4. researchgate.net At a colder temperature of 4°C, rosuvastatin calcium is stable across the tested pH range. researchgate.net

The findings from these kinetic studies are summarized in the tables below.

Table 1: Kinetic Model for the Interconversion of Rosuvastatin and Rosuvastatin Lactone at 25°C

Conversion Pathway pH 4.0 pH 6.0 pH 7.4
Rosuvastatin Calcium → Rosuvastatin Lactone Zero-Order Kinetics Zero-Order Kinetics Stable
Rosuvastatin Lactone → Rosuvastatin Calcium First-Order Kinetics First-Order Kinetics First-Order Kinetics

Data sourced from stability studies investigating the conversion at different pH values. researchgate.net

Table 2: Kinetic Model for the Interconversion of Rosuvastatin and Rosuvastatin Lactone at 4°C

Conversion Pathway pH 4.0 pH 6.0 pH 7.4
Rosuvastatin Calcium → Rosuvastatin Lactone Stable Stable Stable
Rosuvastatin Lactone → Rosuvastatin Calcium First-Order Kinetics First-Order Kinetics First-Order Kinetics

Data sourced from stability studies investigating the conversion at different pH values. researchgate.net

These kinetic models are essential for predicting the degradation pathways and shelf life of pharmaceutical products containing rosuvastatin. Advanced analytical approaches, including multiblock modeling on liquid chromatography data, are also being employed to study kinetic degradation profiles, even in complex scenarios with co-eluting peaks, further enhancing the understanding of these processes. nih.govcsu.edu.au

Advanced Analytical Methodologies for Characterization and Quantification of Rosuvastatin Lactone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating ent-Rosuvastatin Lactone from Rosuvastatin (B1679574) and its other related substances. The choice of technique is dictated by the need for high resolution, sensitivity, and the ability to distinguish between stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis and purity assessment of Rosuvastatin and its impurities, including the lactone form. Developing a robust, stability-indicating HPLC method involves the careful optimization of several parameters to achieve adequate separation.

Method Development: A typical Reverse-Phase HPLC (RP-HPLC) method utilizes a C18 column, which separates compounds based on their hydrophobicity. For instance, a reliable separation can be achieved on a Sunfire C18 column (250 x 4.6 mm, 5 µm) with a gradient elution system. asianjpr.com The mobile phase often consists of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% orthophosphoric acid) and an organic modifier like acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727). asianjpr.comnih.gov The detection wavelength is commonly set around 241-248 nm, where the analytes exhibit strong UV absorbance. nih.govmendeley.comresearchgate.net

Validation: Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. Key validation parameters include:

Linearity: The method demonstrates linearity over a specified concentration range, typically with a correlation coefficient (r²) of 0.999 or greater. nih.gov

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with the relative standard deviation (%RSD) being less than 2%. nih.gov

Accuracy: Determined by recovery studies at multiple concentration levels, with percentage recoveries generally falling between 98% and 102%. mendeley.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values establish the sensitivity of the method. For the lactone impurity, LOQ values as low as 0.04 µg/mL have been reported. asianjpr.com

Specificity: The method's ability to selectively analyze the lactone in the presence of other components, including the parent drug and degradation products, is confirmed through forced degradation studies. nih.gov

Table 1: Example of a Validated RP-HPLC Method for Rosuvastatin Lactone
ParameterCondition
Stationary Phase (Column)Sunfire C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A10 mM Ammonium Acetate
Mobile Phase BAcetonitrile: Methanol (50:50 v/v)
Elution ModeGradient
Flow Rate1.0 mL/min
Detection Wavelength242 nm
Column Temperature25°C
Lactone LOQ0.04 µg/mL
Resolution (Rosuvastatin vs. Lactone)>10.0

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC by utilizing columns with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. For complex mixtures containing structurally similar impurities like Rosuvastatin and its lactone, UPLC provides superior separation efficiency.

UPLC methods often employ columns such as the Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The reduced particle size allows for higher mobile phase velocities without sacrificing separation performance, leading to shorter run times, often under 10 minutes. The mobile phase typically consists of a combination of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile. The enhanced resolution of UPLC is particularly beneficial for baseline separating the lactone peak from the parent drug and its anti-isomer, achieving resolution values of 3.2 and 7.5, respectively, in some optimized methods.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is the enantiomer of the corresponding lactone impurity, its specific detection and quantification require chiral chromatography. This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly effective for this separation. Columns such as CHIRALPAK IB, which features an immobilized cellulose derivative, are commonly used. A normal-phase method might employ a mobile phase consisting of a mixture of n-heptane, 2-propanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v). Such methods can achieve excellent resolution (often >2.0) between the desired Rosuvastatin enantiomer and its undesired enantiomer, as well as separation from the lactone impurity. The ability to accurately determine the enantiomeric excess is crucial for controlling the stereochemical purity of the drug substance.

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the identity of this compound and for its sensitive quantification, especially at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection. For quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique operates by selecting a precursor ion (the molecular ion of the analyte) and fragmenting it to produce specific product ions. Monitoring these specific mass transitions (a mode known as Multiple Reaction Monitoring or MRM) allows for highly selective quantification with minimal interference from the sample matrix.

In positive electrospray ionization (ESI) mode, Rosuvastatin shows a precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 482. scielo.br The lactone form, having lost a molecule of water (18 Da) during cyclization, would have a different mass. However, LC-MS analysis of degradation products has identified compounds with masses 18 Da lower than the parent drug, consistent with lactone formation. irb.hr LC-MS/MS methods have been developed for the simultaneous quantification of Rosuvastatin and Rosuvastatin lactone in biological matrices like human plasma, achieving lower limits of quantification in the range of 0.1 ng/mL. nih.govresearchgate.net

Table 2: LC-MS/MS Parameters for Rosuvastatin Lactone Analysis
ParameterCondition
TechniqueUPLC-MS/MS
Ionization ModePositive Ion Electrospray (ESI)
Monitored Transition (Rosuvastatin)m/z 482 → 258
Linearity Range (RSTL)0.1 - 100 ng/mL
Extraction Recovery (RSTL)>88%

Note: RSTL refers to Rosuvastatin-5S-Lactone. Specific m/z transitions for the lactone would be determined during method development.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Chemical Structure Confirmation

While chromatographic and mass spectrometric methods are primary tools for separation and quantification, NMR and IR spectroscopy are definitive for structural elucidation.

Infrared (IR) Spectroscopy: The conversion of Rosuvastatin (a carboxylic acid) to its lactone form (a cyclic ester) is accompanied by distinct changes in the IR spectrum. The broad O-H stretching band characteristic of the carboxylic acid group (around 3000 cm⁻¹) would disappear. Concurrently, a new, strong C=O stretching band for the ester carbonyl group would appear at a higher wavenumber (typically 1735-1750 cm⁻¹) compared to the carboxylic acid carbonyl (~1710 cm⁻¹). The IR spectrum for Rosuvastatin Calcium shows characteristic peaks at 3372 (O-H), 1603 (C=C), and 1542 (C=O) cm⁻¹. researchgate.net The spectrum of the lactone degradation product would show shifts consistent with the structural change.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The formation of the lactone ring from the carboxylic acid and secondary alcohol groups of Rosuvastatin results in significant chemical shift changes for the protons and carbons near the reaction center. For example, the proton on the carbon bearing the hydroxyl group (the -CHOH- proton) would experience a downfield shift upon esterification. An unknown impurity formed during stability studies of Rosuvastatin was isolated and its structure was characterized using NMR and Mass spectrometry. mendeley.comresearchgate.net Similarly, detailed 1D and 2D NMR experiments on an isolated sample of this compound would provide unambiguous confirmation of its structure and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used analytical technique for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. The methodology is founded on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. This makes it a straightforward and economical tool for concentration analysis in quality control settings. ijprajournal.comsaudijournals.com

The application of UV-Vis spectrophotometry for determining the concentration of this compound involves dissolving the sample in a suitable solvent that does not interfere with the absorbance measurement. Solvents such as methanol, acetonitrile, or mixtures thereof are commonly employed. ijpsjournal.comresearchgate.netresearchpublish.com The initial step involves scanning a solution of the compound over a spectral range, typically 200–400 nm, to identify the wavelength of maximum absorbance (λmax). researchtrend.net For Rosuvastatin and its impurities, including the lactone, the λmax is consistently reported in the range of 240–248 nm. researchtrend.netnih.govasianjpr.com One study specifically utilized a detection wavelength of 242 nm, selected based on the UV spectrum of both Rosuvastatin and its lactone impurity, for a high-performance liquid chromatography (HPLC) method. asianjpr.com

Once the λmax is established, a calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. Plotting absorbance against concentration yields a linear curve, the equation of which is used to calculate the concentration of this compound in unknown samples based on their measured absorbance. The simplicity and speed of this method make it suitable for routine analysis. ijprajournal.comijpsjournal.com

Table 1: UV-Vis Spectrophotometric Parameters for Rosuvastatin and Related Compounds This interactive table summarizes key parameters used in the UV-Vis analysis of Rosuvastatin, which are applicable to its lactone impurity.

ParameterValueSolvent/ConditionsSource
Wavelength (λmax)240 nm0.1N Sodium Hydroxide (B78521) saudijournals.com
Wavelength (λmax)242 nmMethanol researchtrend.net
Wavelength (λmax)244 nmMethanol researchgate.net
Wavelength (λmax)247 nmDistilled Water ijprajournal.com
Detection Wavelength240 nmOptimized for UPLC nih.gov
Detection Wavelength242 nmOptimized for HPLC asianjpr.com
Linearity Range1-6 µg/ml0.1N Sodium Hydroxide saudijournals.com
Linearity Range5-30 µg/mlDistilled Water ijprajournal.com
Linearity Range4-24 µg/mlAcetonitrile:Methanol (60:40 v/v) researchpublish.com

Biochemical and Molecular Insights into Rosuvastatin Lactone Interactions

Enzymatic Metabolism and Biotransformation of Rosuvastatin (B1679574) Lactone

The biotransformation of Rosuvastatin involves multiple enzymatic pathways, leading to the formation of metabolites, including ent-Rosuvastatin Lactone. This process is primarily mediated by UDP-Glucuronosyltransferases and Cytochrome P450 enzymes.

The formation of statin lactones can be mediated by UDP-Glucuronosyltransferase (UGT) enzymes. stackexchange.comechemi.comnih.gov This process involves the glucuronidation of the parent acid, Rosuvastatin, which then forms an unstable acyl glucuronide intermediate. This intermediate can subsequently undergo an intramolecular rearrangement (lactonization) to form this compound. stackexchange.comechemi.com

Research has systematically characterized the UGT subtypes responsible for the lactonization of various statins. For Rosuvastatin, the UGT enzymes UGT1A1, UGT1A3, and UGT2B7 have been identified as significant contributors to its lactonization. nih.gov Among these, UGT1A3 demonstrated the highest capacity for this biotransformation, although the conversion rate for Rosuvastatin was lower compared to other statins like pitavastatin (B1663618) and atorvastatin (B1662188). nih.gov The reverse reaction, hydrolysis, can also occur, where the lactone ring is opened chemically or enzymatically to generate the active hydroxy acid form. google.comgoogle.com The equilibrium between Rosuvastatin and its lactone form can be influenced by the solvent environment, with studies showing that aprotic solvents favor the conversion of the acid to the lactone. chemicalpapers.comresearchgate.net

UGT Enzymes Involved in Rosuvastatin Lactonization
UGT IsoformRole in Rosuvastatin LactonizationRelative Capacity/Conversion Rate
UGT1A1Contributes significantly to lactonization nih.govLower than UGT1A3 nih.gov
UGT1A3Contributes significantly; appears to have the highest lactonization capacity nih.govHighest among contributing UGTs, but overall conversion of Rosuvastatin is modest nih.gov
UGT2B7Contributes significantly to lactonization nih.govLower than UGT1A3 nih.gov

While Rosuvastatin itself undergoes limited metabolism by Cytochrome P450 (CYP) enzymes, this pathway is still relevant to the formation of its metabolites. nih.govclinpgx.org The primary enzyme involved in the oxidative metabolism of Rosuvastatin is CYP2C9, which leads to the formation of N-desmethyl rosuvastatin. stackexchange.comechemi.comnih.govresearchgate.net this compound is also considered a metabolite formed through pathways that can involve CYP enzymes. stackexchange.comechemi.comclinpgx.org

Interestingly, this compound itself has been shown to be an inhibitor of specific CYP isoforms. In vitro studies have demonstrated that it inhibits CYP2C9.1 and the variant CYP2C9.3, with distinct inhibitory potencies for each. caymanchem.com This suggests a potential for the lactone metabolite to influence the metabolism of other drugs that are substrates for these particular enzymes.

In Vitro Inhibition of CYP2C9 Isoforms by this compound
CYP IsoformIC₅₀ (µM)Reference
CYP2C9.18.52 caymanchem.com
CYP2C9.34.1 caymanchem.com

Transport Mechanisms of Rosuvastatin Lactone

The movement of Rosuvastatin and its metabolites across cell membranes is heavily dependent on transport proteins. The disposition of the parent compound is mediated by both uptake and efflux transporters. researchgate.net

Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1, OATP1B3, and OATP2B1, are crucial for the hepatic uptake of the active acid form of Rosuvastatin. clinpgx.orgnih.govresearchgate.net Rosuvastatin is a known high-affinity substrate for these transporters, which facilitates its selective uptake into liver cells. researchgate.netnih.govhelsinki.fi

However, the affinity of this compound for these transporters appears to be significantly different. A clinical study investigating the impact of OATP1B1 genetic polymorphisms on Rosuvastatin pharmacokinetics found significant effects on the parent drug's exposure but observed no significant differences in the pharmacokinetics of Rosuvastatin-lactone among different genotype groups. nih.gov This suggests that this compound is not a major substrate for the OATP1B1 transporter. nih.gov

ATP-Binding Cassette (ABC) transporters are a superfamily of efflux pumps that play a critical role in moving substances out of cells. frontiersin.org For Rosuvastatin, the efflux transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) is particularly important in its disposition, mediating its excretion. clinpgx.orgresearchgate.netnih.gov Rosuvastatin is also transported by other ABC transporters such as ABCC2. clinpgx.org The efflux of statins from hepatocytes via transporters like ABCG2 is a key part of their clearance. researchgate.net Studies have shown that Rosuvastatin can enhance the activity of ABCA1-dependent efflux, which is involved in reverse cholesterol transport. nih.gov While the parent drug is a well-established substrate, specific data on the efflux activity of this compound by these transporters is less defined in the provided literature.

In Vitro Biochemical Activity and Mechanisms of Action

While the parent compound, Rosuvastatin acid, is the pharmacologically active HMG-CoA reductase inhibitor, its lactone metabolite possesses distinct biochemical properties. Compared to their active acid forms, statin lactones are reported to be more potent inducers of toxicity in vitro. nih.gov

A primary mechanism of action identified for this compound is its interaction with metabolic enzymes. As detailed in section 5.1.2, it acts as an inhibitor of the cytochrome P450 isoforms CYP2C9.1 and CYP2C9.3. caymanchem.com This inhibitory activity indicates that the lactone form is not biochemically inert and can participate in molecular interactions, potentially affecting the metabolic pathways of other compounds. Furthermore, some research has indicated that certain statins can decrease the expression of ABCA1, a key transporter in cholesterol efflux, by increasing the expression of microRNA33. nih.gov

Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis Pathways

This compound is the inactive prodrug form of rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. researchgate.nettcichemicals.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early, rate-limiting step in the biosynthesis of cholesterol. tcichemicals.comresearchgate.net The inhibitory activity of statins is attributed to their hydroxy acid form, which acts as a competitive inhibitor of the HMG-CoA reductase enzyme. helsinki.fi

The lactone form is converted to the active rosuvastatin acid via hydrolysis of the lactone ring. researchgate.nettcichemicals.com This conversion can occur under various conditions, and an equilibrium exists between the lactone and the acid forms. chemicalpapers.com The open-chain hydroxy acid possesses a structure that mimics the natural substrate (HMG-CoA), allowing it to bind to the active site of the HMG-CoA reductase enzyme and block the cholesterol synthesis pathway. helsinki.fi Consequently, the primary mechanism by which this compound impacts cholesterol biosynthesis is by serving as a precursor to the pharmacologically active rosuvastatin acid. researchgate.net Rosuvastatin itself is recognized as a highly effective and potent inhibitor of HMG-CoA reductase. researchgate.netgoogle.comnih.gov

Modulation of Mitochondrial Bioenergetics (e.g., Complex III Inhibition)

Statins, including rosuvastatin and its lactone form, have been shown to affect mitochondrial function. researchgate.netnih.gov Inhibition of the electron transport chain can lead to cellular stress through ATP depletion and the generation of reactive oxygen species. nih.gov

Table 1: Effect of this compound on Cellular Respiration in hiPSC-Derived Cardiomyocytes researchgate.net
ParameterObservationImplication
Basal Respiration (OCR)Dose-dependent decreaseImpact on baseline mitochondrial energy production
Maximal Respiration (OCR)Dose-dependent decreaseReduced capacity to respond to increased energy demand

Effects on Isoprenoid Pathway Intermediates and Downstream Signaling

The inhibition of HMG-CoA reductase by rosuvastatin curtails the synthesis of mevalonate, a critical precursor for both cholesterol and a range of non-sterol isoprenoid compounds. researchgate.netnih.gov This depletion of isoprenoids is responsible for many of the pleiotropic effects of statins. nih.gov

Key isoprenoid intermediates affected include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are essential for the prenylation of small GTP-binding proteins such as Ras and Rho. nih.gov Prenylation is a post-translational modification that anchors these proteins to cell membranes, a critical step for their involvement in various downstream signaling cascades that regulate cell growth, differentiation, and inflammation. nih.gov

The significance of this mechanism has been demonstrated in studies where the effects of rosuvastatin were reversed by supplementing the cellular environment with these isoprenoid intermediates. nih.gov For example, in human monocyte-derived macrophages, rosuvastatin was found to reduce the secretion of matrix metalloproteinase-7 (MMP-7). nih.gov This inhibitory effect was completely overcome by the addition of FPP or GGPP, indicating that the drug's action was mediated through the depletion of these isoprenoids. nih.gov

Comparative Biochemical Potency of Rosuvastatin Lactone versus Rosuvastatin Acid Form (In Vitro Studies)

The pharmacologically active form of any statin is its hydroxy acid metabolite, while the lactone form is generally considered an inactive prodrug. researchgate.nettcichemicals.comhelsinki.fi The conversion from the lactone to the acid is necessary for the compound to exert its inhibitory effect on HMG-CoA reductase. researchgate.net

In vitro assays consistently demonstrate that rosuvastatin acid is a highly potent inhibitor of HMG-CoA reductase, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) typically falling in the low nanomolar range. helsinki.fi Comparative studies that aim to determine the inhibitory potency of various statins are performed using their respective acid forms. helsinki.fi

While direct IC50 values for this compound on HMG-CoA reductase are not prominently reported in comparative literature, its potency is understood to be substantially lower than that of the acid form. The lactone's closed-ring structure does not effectively mimic the HMG-CoA substrate, precluding it from binding tightly to the enzyme's active site. Therefore, any significant inhibition observed in systems where the lactone is present is generally attributed to its hydrolysis into the active, open-ring acid form. researchgate.net This distinction is critical, as the two forms can have different biochemical properties; for instance, rosuvastatin lactone has been shown to inhibit cytochrome P450 isoforms CYP2C9.1 and CYP2C9.3, while rosuvastatin acid has little effect on CYP2C8. clinpgx.orgcaymanchem.com

Table 2: Comparative Potency of Rosuvastatin Forms
Compound FormActivity on HMG-CoA ReductasePrimary RoleReference
This compoundInactive or significantly less activeProdrug researchgate.nettcichemicals.com
Rosuvastatin AcidHighly potent inhibitor (low nM IC50)Active drug helsinki.fi

Computational and Theoretical Studies of Rosuvastatin Lactone

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

ent-Rosuvastatin lactone is the inactive, prodrug form of rosuvastatin (B1679574). In vivo, it is hydrolyzed to its active hydroxy-acid form, which is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis biorxiv.org. Consequently, molecular modeling and docking simulations primarily focus on the interaction of the active, open-acid form of rosuvastatin with the HMG-CoA reductase binding site to understand the structural basis of its inhibitory activity.

These in silico studies are crucial for elucidating the binding efficiency and specific interactions between the drug and its target enzyme. Molecular docking techniques predict the preferred orientation of the ligand (rosuvastatin) when bound to the receptor (HMG-CoA reductase) to form a stable complex. The strength of this interaction is often quantified by a docking score, where a more negative value indicates a more favorable binding interaction niscpr.res.in.

In a representative molecular docking study, rosuvastatin was docked into the active site of HMG-CoA reductase. The results indicated a strong binding affinity, characterized by a significant docking score. The stability of the rosuvastatin-HMG-CoA reductase complex is attributed to a network of specific interactions with key amino acid residues within the enzyme's active site. For instance, conserved residues such as Arg590 and Asn658 have been identified as critical interaction points for most statins, including rosuvastatin niscpr.res.in. The binding is further stabilized by hydrogen bonds and van der Waals interactions nih.gov.

While the primary focus of docking is on the HMG-CoA reductase, modeling has also been used to investigate interactions with other proteins. For example, docking simulations of rosuvastatin with the human DEAD Box RNA Helicase (DDX3) have been performed to explore potential activities beyond cholesterol reduction, revealing a docking score of -5.4 kcal/mol and a network of hydrogen bonds with residues like Gly 227, Ser 228, and Lys 230 jyoungpharm.org.

Table 1: Molecular Docking Parameters of Rosuvastatin with Target Proteins
Target ProteinLigandDocking Score (kcal/mol)Interacting Amino Acid Residues
HMG-CoA ReductaseRosuvastatin (active acid)-5.688Arg590, Asn658 (conserved)
Human DEAD Box RNA Helicase (DDX3)Rosuvastatin (active acid)-5.4Gly 227, Ser 228, Gly 229, Thr 231, Lys 230, Hie 527

Quantum Chemical and Spectroscopic Calculations for Conformational Analysis

The biological activity of flexible molecules like statins is intrinsically linked to their conformational properties. Quantum chemical and spectroscopic methods are employed to study the conformational landscape of rosuvastatin and its lactonized analogues. These studies provide valuable insights into the molecule's intrinsic preferences for certain shapes, the energy barriers for converting between different conformations, and how these dynamics might influence interactions with biological targets.

Research has shown that rosuvastatin analogues can exist as a mixture of interconverting rotamers in solution. This dynamic behavior is often observable in 1H NMR spectra as broadening of resonance lines at room temperature, which points to a dynamic exchange between different conformational states.

For Z-isomeric rosuvastatin analogues, the Gibbs free energies between the major and minor rotamers are found to be between 0.35 and 0.53 kcal/mol. The energy barriers for rotation between these conformers are also significant. A comparative analysis with other statins, such as pitavastatin (B1663618), reveals differences in flexibility. Z-isomeric pitavastatin analogues, for instance, are found to be more flexible, with lower Gibbs free energies between rotamers (0.12 to 0.25 kcal/mol) and lower rotational energy barriers (15.0 to 15.9 kcal/mol). This difference in conformational flexibility, arising from structural distinctions in the heterocyclic core, can have a significant impact on the molecule's ability to adapt its shape to fit into the enzyme's binding site, potentially influencing its inhibitory potency. Understanding these conformational preferences is crucial for improving future drug design.

Table 2: Conformational Energy Parameters for Z-Isomeric Statin Analogues
Statin AnalogueGibbs Free Energy Difference (kcal/mol)Rotational Energy Barrier (kcal/mol)
Rosuvastatin Analogues0.35 - 0.53Not Specified
Pitavastatin Analogues0.12 - 0.2515.0 - 15.9

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Elucidation of Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For rosuvastatin, PBPK models are particularly valuable for understanding its complex disposition, which is heavily mediated by various drug transporters. A key feature of sophisticated rosuvastatin PBPK models is the incorporation of the reversible conversion between the active rosuvastatin acid and its inactive metabolite, this compound nih.gov.

These models integrate extensive in vitro data (e.g., transporter kinetics) and in vivo clinical data to create a whole-body simulation that can predict drug concentrations in plasma and various tissues, including the liver, which is the primary site of action jyoungpharm.orgnih.gov. The objective of these models is to mechanistically describe the pharmacokinetics of rosuvastatin and predict the impact of various factors, such as drug-drug interactions (DDIs), genetic polymorphisms of transporters (e.g., OATP1B1 and BCRP), and ethnic variability nih.govjyoungpharm.org.

A recently developed PBPK model for rosuvastatin successfully captured its pharmacokinetic profiles across multiple ethnic populations and accurately simulated the interconversion with its lactone metabolite nih.gov. By incorporating data on transporters like OATP1B1, OATP1B3, BCRP, and NTCP, the model can predict how inhibitors of these pathways, such as rifampicin, affect rosuvastatin concentrations ijrpp.com. These simulations are critical for predicting DDI risks and informing dose adjustments. The ability of these models to mechanistically elucidate the disposition of both rosuvastatin and its lactone form allows for a deeper understanding of the factors influencing its efficacy and safety.

Table 3: Key Features of Rosuvastatin PBPK Models
Model FeatureDescriptionApplication
Lactone InterconversionMechanistically models the reversible metabolism between rosuvastatin acid and rosuvastatin lactone. nih.govAccurately predicts plasma and tissue concentrations of both parent drug and metabolite.
Transporter IntegrationIncorporates key hepatic and intestinal transporters (OATP1B1, OATP1B3, BCRP, NTCP). nih.govijrpp.comPredicts transporter-mediated DDIs and the impact of genetic polymorphisms. jyoungpharm.orgijrpp.com
Ethnic VariabilityIncludes data from diverse populations (e.g., Caucasian, Chinese, Japanese) to account for ethnic differences in pharmacokinetics. nih.govFacilitates dose optimization in various ethnic groups.
Whole-Body ModelSimulates drug distribution across multiple physiological compartments and tissues. jyoungpharm.orgnih.govPredicts drug concentrations in blood, liver, urine, and feces. jyoungpharm.orgnih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) and De Novo Design

In silico approaches play a vital role in understanding the structure-activity relationships (SAR) of drug molecules and in the de novo design of new chemical entities. SAR studies aim to identify which chemical groups and structural features of a molecule are responsible for its biological activity.

For statins, SAR studies related to their primary mechanism of action—HMG-CoA reductase inhibition—are focused on the active hydroxy-acid form, as the lactone is an inactive prodrug biorxiv.org. The key pharmacophoric elements reside in the HMG-like moiety that competitively binds to the enzyme's active site.

However, SAR analyses have revealed other potential biological activities associated with the lactone structure itself. A notable finding is the correlation between the presence of a lactone ring and the antibacterial activity of statins against certain pathogens, such as Staphylococcus aureus. This suggests that while the lactone is inactive against HMG-CoA reductase, this structural feature may confer other pharmacological properties. This finding opens avenues for exploring the repurposing of statin-related structures for different therapeutic indications.

The process of drug discovery also involves the synthesis of various analogues and derivatives for SAR studies. Chemical suppliers often provide a range of related compounds, including impurities and diastereomers of this compound, which are essential for comprehensive profiling and understanding how stereochemistry and minor structural modifications can impact activity and safety. To date, there is limited published research on the de novo design of novel inhibitors originating specifically from the this compound scaffold for HMG-CoA reductase inhibition, as design efforts are logically concentrated on the active acid form.

Emerging Research Perspectives on Ent Rosuvastatin Lactone

Innovation in Green Chemistry and Sustainable Synthesis Methods

The synthesis of chiral compounds like statins has traditionally involved complex, multi-step chemical processes. However, a shift towards green chemistry is promoting the use of biocatalysis to create more sustainable and efficient synthetic routes. mdpi.com These methods are advantageous as they operate under mild reaction conditions, often use water as a solvent, and exhibit high selectivity, which reduces the need for protective groups and minimizes waste. mdpi.com

Enzymatic and biocatalytic strategies are central to the sustainable synthesis of statin intermediates. For instance, deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been utilized in a one-pot tandem aldol (B89426) reaction to produce key chiral intermediates for both atorvastatin (B1662188) and rosuvastatin (B1679574). pnas.org This process demonstrates high volumetric productivity and achieves excellent stereoselectivity, with enantiomeric excess reported at over 99.9%. pnas.org Similarly, bi-enzymatic processes using carbonyl reductase and glucose dehydrogenase in recombinant Escherichia coli have been developed to synthesize chiral alcohol intermediates with high yield (97.2%) and enantiomeric excess (99%). mdpi.com

These green synthesis methods are critical for producing the specific stereochemistry found in ent-Rosuvastatin. By selecting the appropriate enantiomer of a catalyst or enzyme, chemists can direct the synthesis towards the desired, non-therapeutic enantiomer. A concise, stereocontrolled synthesis for rosuvastatin has been developed using a Keck enantioselective allylation to set one stereocenter and a catalyzed syn-diastereoselective epoxidation to establish the other. researchgate.net Adapting such enantioselective strategies allows for the targeted synthesis of the ent-isomer, which can then be lactonized to form ent-Rosuvastatin Lactone, a crucial compound for research and analytical standard purposes.

Table 1: Comparison of Synthesis Strategies for Statin Intermediates

Synthesis Strategy Key Features Advantages Reference
Biocatalysis (DERA Enzyme) One-pot tandem aldol reaction. High volumetric productivity, >99.9% enantiomeric excess, reduced catalyst loading. pnas.org
Bi-enzymatic Process Recombinant E. coli with carbonyl reductase and glucose dehydrogenase. High yield (97.2%), 99% enantiomeric excess, aqueous-organic solvent system. mdpi.com
Chemical Synthesis Keck enantioselective allylation and VO(acac)2-catalyzed epoxidation. High stereocontrol, defined pathway to specific enantiomers. researchgate.net

Advanced Analytical Strategies for Trace Level Detection and Impurity Characterization

The presence of impurities, including stereoisomers like this compound, in pharmaceutical products is inevitable and must be closely monitored. ijrrr.com Regulatory guidelines necessitate the development of highly sensitive and specific analytical methods to detect and quantify these trace-level substances. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for this purpose. A recently developed UHPLC method allows for the baseline separation of all organic related substances of rosuvastatin, as listed in the European Pharmacopoeia, in under 15 minutes. nih.gov This method, utilizing an Acquity BEH C18 column and a mobile phase without buffers, demonstrates the high resolution needed to separate structurally similar compounds. nih.gov For enantiomeric separation, normal-phase HPLC on a chiral column (e.g., CHIRALPAK IB) is effective. One such method successfully resolved rosuvastatin from its enantiomer and its lactone impurity, achieving resolution factors greater than 2.0. ijpda.org The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer were found to be 0.07 µg/mL and 0.2 µg/mL, respectively, highlighting the method's sensitivity. ijpda.org

Table 2: Analytical Methods for Rosuvastatin and Related Impurities

Technique Column/Stationary Phase Mobile Phase / Conditions Detection Key Finding Reference
UHPLC Acquity BEH C18 (1.7 µm) Methanol-TFA 0.025% (45:55 v/v) UV at 240 nm Baseline separation of all EP impurities in <15 min. nih.gov
Chiral HPLC CHIRALPAK IB (5µm) n-heptane, 2-propanol, TFA (85:15:0.1 v/v) UV Resolution >2.0 between enantiomer and lactone. LOD: 0.07 µg/mL. ijpda.org
HPTLC Silica gel 60 F254 Acetonitrile (B52724): Ethyl Acetate (B1210297): Toluene (B28343) (6:1:3 v/v/v) UV at 245 nm Stability-indicating method for tablet analysis. ekb.eg
ICP-MS - Microwave Digestion Mass Spectrometry Detection of elemental impurities (e.g., Pb, As, Hg) at ppm levels. nih.gov

Deeper Elucidation of In Vitro Biochemical Pathways and Off-target Mechanisms

While the therapeutic effect of statins is the inhibition of HMG-CoA reductase, their various optical isomers can exhibit different biological activities, some of which are considered "off-target". endocrine-abstracts.orgnih.gov Studying the enantiomers that are not used therapeutically, such as ent-Rosuvastatin and its lactone, is crucial for understanding the full pharmacological profile and potential for drug-drug interactions. nih.gov

Research using primary human hepatocytes has revealed that optical isomers of rosuvastatin can enantiospecifically activate the pregnane (B1235032) X receptor (PXR). endocrine-abstracts.orgnih.gov PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes. endocrine-abstracts.org Studies have shown that various statin enantiomers can induce the expression of cytochromes P450, including CYP2A6, CYP2B6, and CYP3A4, at both the mRNA and protein levels. nih.gov Interestingly, the potential for inducing these P450 enzymes was often higher for the clinically used optical isomers compared to their enantiomers. endocrine-abstracts.orgnih.gov

These findings indicate that even non-therapeutic enantiomers can have distinct biological effects. The lactone forms of statins are generally more lipophilic than their parent hydroxy-acid forms, which can alter their ability to cross cell membranes and interact with intracellular targets. Elucidating the specific pathways affected by this compound can provide a more complete picture of the structure-activity relationship of this class of drugs and help predict potential off-target effects.

Table 3: In Vitro Effects of Statin Optical Isomers

Target Effect Statin Isomers Studied Implication Reference
Pregnane X Receptor (PXR) Dose-dependent activation Atorvastatin, Rosuvastatin, Fluvastatin (all 4 enantiomers) Enantiospecific activation influencing downstream gene expression. endocrine-abstracts.orgnih.gov
CYP3A4 Induction of mRNA and protein expression Atorvastatin, Rosuvastatin, Fluvastatin (all 4 enantiomers) Potential for drug-drug interactions through metabolic pathways. endocrine-abstracts.orgnih.gov
CYP2B6 Induction of mRNA and protein expression Atorvastatin, Rosuvastatin, Fluvastatin (all 4 enantiomers) Off-target effect mediated by nuclear receptor activation. endocrine-abstracts.orgnih.gov
Aryl Hydrocarbon Receptor (AhR) No significant influence on transcriptional activity Atorvastatin, Rosuvastatin, Fluvastatin (all 4 enantiomers) Specificity of interaction with nuclear receptors. nih.gov

Development of Novel Rosuvastatin Lactone-Based Chemical Probes

Chemical probes are essential tools in drug discovery and chemical biology, used to identify and validate new drug targets and to investigate biological pathways. researchgate.net A molecule with the unique stereochemistry and properties of this compound makes it an intriguing candidate for development into a novel chemical probe.

Rosuvastatin itself has been evaluated as a probe substrate for studying organic anion transporting polypeptides (OATPs), which are critical for the hepatic uptake of drugs. nih.gov This establishes a precedent for using statin molecules to investigate specific protein functions. By modifying this compound—for example, by incorporating a reporter tag (like a fluorophore) or a reactive group for covalent labeling—researchers could create powerful tools.

Such probes could be used to:

Identify novel binding partners: An this compound probe could be used in chemoproteomic experiments to pull down and identify proteins that interact specifically with this enantiomer, potentially revealing previously unknown off-targets.

Visualize cellular uptake and distribution: A fluorescently tagged probe would allow researchers to track the molecule's entry into cells and its subcellular localization, providing insights into how its physicochemical properties (e.g., higher lipophilicity) influence its biological behavior compared to the hydrophilic acid form.

Study transporter specificity: The probe could be used to investigate whether specific efflux or uptake transporters interact differently with the lactone enantiomer versus the therapeutically active form.

The development of such specialized chemical tools derived from this compound would represent a significant step forward in understanding the complex pharmacology of the entire statin class. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying ent-Rosuvastatin Lactone in biological matrices, and what parameters ensure reliability?

  • Answer: Commonly used methods include reversed-phase HPLC (e.g., with UV detection for plasma samples ), LC-MS/MS (for high sensitivity in pharmacokinetic studies ), and UPLC-MS/MS (for rapid separation of degradation products like RSV lactone ). Validation follows ICH guidelines, requiring assessment of linearity (e.g., 0.1–50 ng/mL for LC-MS/MS), precision (≤15% RSD), accuracy (85–115% recovery), and limits of detection/quantification (LOD: 0.03 ng/mL; LOQ: 0.1 ng/mL) . Cross-validation with spiked plasma samples and internal standards (e.g., deuterated analogs) is critical .

Q. How should in vitro experiments be designed to evaluate the vascular effects of this compound?

  • Answer: Use isolated rat aortic rings precontracted with phenylephrine (1 µM) to assess vasorelaxation. Measure dose-response curves (e.g., 1 nM–100 µM this compound) and compare to the parent drug (rosuvastatin acid). Include controls for nitric oxide synthase (NOS) inhibition (e.g., L-NAME) and K⁺ channel blockers (e.g., glibenclamide) to elucidate mechanisms. Normalize data to baseline tension and report as % relaxation ± SEM (n ≥ 6) .

Q. What are the key steps for synthesizing and characterizing this compound?

  • Answer: Synthesize via acid-catalyzed lactonization of rosuvastatin acid (e.g., HCl in ethanol, 60°C for 24 hours). Characterize using ¹H/¹³C NMR (e.g., lactone carbonyl at 170.3 ppm ) and HRMS (e.g., [M+H]⁺ at 404.2020 ). Purity (>98%) should be confirmed via HPLC with photodiode array detection (λ = 242 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound concentration data from different chromatographic methods?

  • Answer: Cross-validate methods using standardized reference materials (e.g., USP-certified standards). For example, compare HPLC-UV (LOQ: 5 ng/mL) to LC-MS/MS (LOQ: 0.1 ng/mL) by analyzing split samples. Address matrix effects (e.g., phospholipid interference in plasma) via solid-phase extraction (SPE) optimization or post-column infusion studies . Statistical tools like Bland-Altman plots can quantify method bias .

Q. What strategies optimize UPLC conditions for separating this compound from co-eluting degradation products?

  • Answer: Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer, pH 3.5) and gradient elution (5–95% organic phase over 10 minutes). Use sub-2 µm C18 columns (e.g., BEH Shield RP18) for enhanced resolution. Validate specificity via forced degradation studies (acid/alkaline hydrolysis, oxidative stress) and peak purity analysis (DAD ≥ 99.9%) .

Q. How should contradictory data on this compound stability be interpreted in long-term storage studies?

  • Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use ANOVA to compare degradation rates across batches. If discrepancies arise, evaluate excipient interactions (e.g., lactose-induced Maillard reactions) via LC-MS/MS profiling of degradation byproducts (e.g., RSV oxo-lactone) . Confounders like light exposure must be controlled via amber vials .

Q. What advanced techniques elucidate the structural basis of this compound’s pharmacological activity?

  • Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for HMG-CoA reductase. Validate via site-directed mutagenesis of key residues (e.g., Lys735 in the active site). Correlate in silico findings with functional assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Methodological Considerations

  • Data Interpretation: Use Shapiro-Wilk tests to confirm normality before applying parametric statistics (e.g., Student’s t-test for paired data). For non-normal distributions, apply non-parametric tests (Mann-Whitney U) .
  • Experimental Replication: Report detailed protocols in Supplementary Materials, including equipment models (e.g., Agilent 1290 UPLC), software (e.g., MassHunter), and raw data repositories (e.g., Zenodo) .
  • Ethical Compliance: Adhere to OECD GLP guidelines for preclinical studies, including independent audit trails for data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.